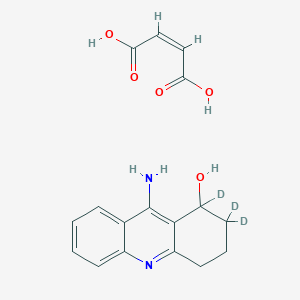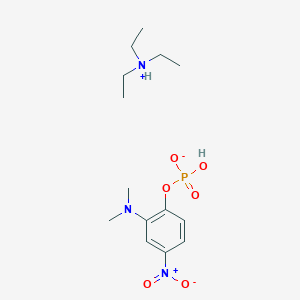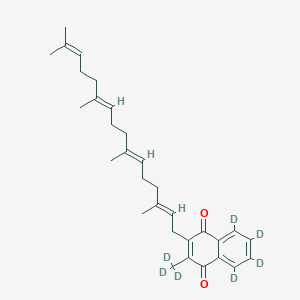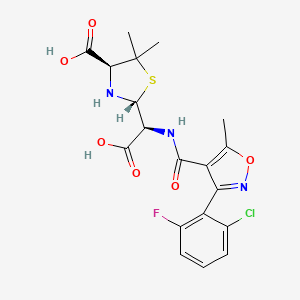
(5R)-Flucloxacillin Penilloic Acid
Overview
Description
(5R)-Flucloxacillin Penilloic Acid is a derivative of flucloxacillin, a beta-lactam antibiotic. This compound is formed through the hydrolytic opening of the beta-lactam ring in flucloxacillin, resulting in a penilloic acid structure. It is known for its role in the study of antibiotic resistance and hypersensitivity reactions.
Mechanism of Action
Target of Action
The primary target of (5R)-Flucloxacillin Penilloic Acid is the vascular system . It directly triggers vascular hyperpermeability , which is a key process in inflammation and is involved in the delivery of immune cells and other biological response modifiers from the blood to the tissues .
Mode of Action
This compound interacts with its targets by inducing increased vascular permeability . This interaction results in non-allergic hypersensitivity reactions (NAHRs), which are characterized by an immediate response to the compound .
Biochemical Pathways
The compound’s action affects the arachidonic acid metabolites (AAMs) and the RhoA/ROCK signaling pathway . The AAMs are significantly increased in the lungs after the administration of this compound . The RhoA/ROCK signaling pathway, which
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-Flucloxacillin Penilloic Acid typically involves the hydrolysis of flucloxacillin. This process can be catalyzed by beta-lactamase enzymes, which cleave the beta-lactam ring, leading to the formation of the penilloic acid derivative . The reaction conditions often include an aqueous medium and a controlled pH to facilitate the enzymatic activity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the enzymatic hydrolysis process. This involves using immobilized beta-lactamase enzymes to enhance the efficiency and yield of the reaction. The process is carried out in bioreactors with precise control over temperature, pH, and substrate concentration to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (5R)-Flucloxacillin Penilloic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the penilloic acid back to its corresponding alcohol.
Substitution: The carboxylic acid group in the penilloic acid can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted penilloic acids with different functional groups.
Scientific Research Applications
(5R)-Flucloxacillin Penilloic Acid has several scientific research applications:
Chemistry: It is used as a model compound to study the hydrolysis of beta-lactam antibiotics and the mechanisms of beta-lactamase enzymes.
Biology: The compound is studied for its role in antibiotic resistance, particularly in understanding how bacteria develop resistance to beta-lactam antibiotics.
Medicine: Research on this compound helps in understanding hypersensitivity reactions to penicillin and its derivatives.
Industry: The compound is used in the development of new beta-lactamase inhibitors to combat antibiotic resistance.
Comparison with Similar Compounds
Penicilloic Acid: Another derivative of penicillin formed through the hydrolysis of the beta-lactam ring.
Penicilloic Acid Derivatives: Various derivatives formed through further chemical modifications of penicilloic acid.
Uniqueness: (5R)-Flucloxacillin Penilloic Acid is unique due to its specific structure derived from flucloxacillin, which imparts distinct properties and reactivity compared to other penicilloic acids. Its study provides valuable insights into the mechanisms of antibiotic resistance and hypersensitivity reactions, making it a crucial compound in both research and industrial applications .
Properties
IUPAC Name |
(2R,4S)-2-[(S)-carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRPOONYKNQRKD-IJEWVQPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747790 | |
| Record name | (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121661-88-9, 42947-70-6 | |
| Record name | 2-Thiazolidineacetic acid, 4-carboxy-α-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-, [2R-[2α(S*),4β]]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121661-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



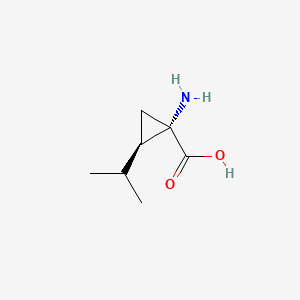

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)

